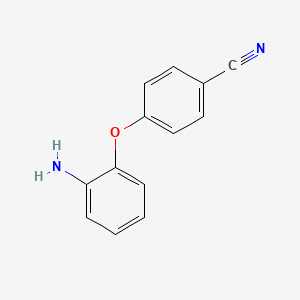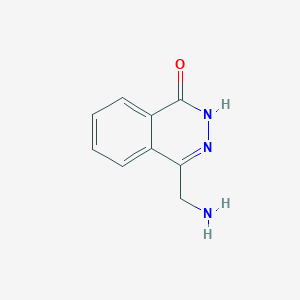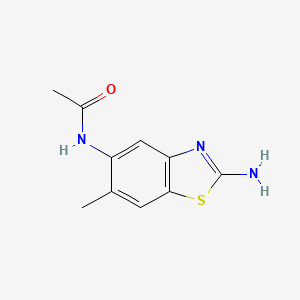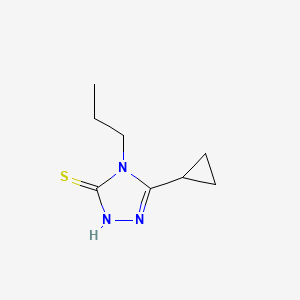
5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, as demonstrated in studies where different triazole compounds were synthesized through various methods. For example, cyclization of potassium dithiocarbazinate with hydrazine hydrate has been used to synthesize basic triazole nuclei, which were further modified to create specific derivatives (Singh & Kandel, 2013). Additionally, intramolecular cyclization of carbonyl thiosemicarbazide has been employed under microwave irradiation for efficient synthesis (Ashry et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by significant π-electron delocalization within the triazole ring, as indicated by the pattern of bond distances. Studies on compounds like "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole" have revealed the disposition of the triazole ring orthogonal to the cyclopropyl ring, demonstrating the spatial arrangement and electronic distribution within these molecules (Boechat et al., 2010).
Chemical Reactions and Properties
Triazole compounds exhibit a range of chemical reactivity, including the ability to undergo various substitutions and transformations. For instance, the synthesis and alkylation of triazole derivatives have been explored, showing regioselectivity in reactions facilitated by different bases and conditions. These reactions underscore the chemical versatility of triazole compounds, enabling the development of derivatives with desired properties (Ashry et al., 2006).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are influenced by the specific substituents and structural modifications of the triazole core. The synthesis and characterization of various triazole derivatives have provided insights into their physical attributes, facilitating the optimization of these compounds for different applications (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity and stability, are determined by their molecular structure and substituent effects. The presence of the triazole ring imparts unique chemical behaviors, such as the ability to act as ligands in coordination compounds and their use as scaffolds for pharmaceuticals. The synthesis and study of triazole derivatives have elucidated their potential as biologically active molecules and their role in medicinal chemistry (Lesyk et al., 2007).
Applications De Recherche Scientifique
Synthesis and Potential Applications
- The compound 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is part of the broader 1,2,4-triazole family. These compounds are synthesized using various methods and have shown potential in numerous scientific and medicinal applications.
- The derivatives of 1,2,4-triazole are known for their anti-inflammatory properties. A study demonstrated the synthesis of such compounds and their testing for anti-inflammatory activity, indicating their potential in medical research and pharmaceutical applications (Arustamyan et al., 2021).
- In another research, derivatives of 1,2,4-triazole-3-thiols were synthesized and investigated for their physical-chemical properties and primary pharmacological screening, hinting at their high activity and potential for further detailed studies (Khilkovets, 2021).
- Certain derivatives of 1,2,4-triazole, particularly 3,4-Substituted-(4H)-1,2,4-triazole-5-thiols, were synthesized and showed antitumor properties in studies. This highlights their significance in the field of cancer research and potential drug development (Ovsepyan et al., 2018).
- A study involving the theoretical analysis and spectral features of a new triazole compound, specifically 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, provided insights into its chemical reactivity and theoretical biological activities. Such research underlines the importance of these compounds in drug design and synthesis (Srivastava et al., 2016).
Antimicrobial and Antifungal Properties
- Research has shown that certain 1,2,4-triazole derivatives exhibit antimicrobial and antifungal activities, making them of interest for the development of new drugs and pharmaceutical ingredients. The study of these compounds contributes to understanding the structure-activity relationship, which is crucial for drug discovery (Karpun et al., 2021).
Corrosion Inhibition
- One of the interesting applications of 1,2,4-triazole derivatives is in the field of corrosion inhibition. A particular study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol revealed its effectiveness as a corrosion inhibitor for copper, emphasizing the industrial significance of these compounds (Chauhan et al., 2019).
Propriétés
IUPAC Name |
3-cyclopropyl-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLRBUHBRYMVSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357646 |
Source


|
| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
603981-93-7 |
Source


|
| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


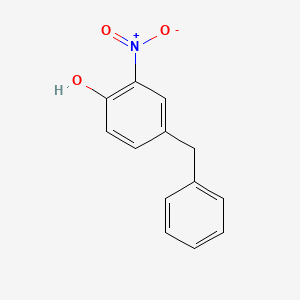
![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)
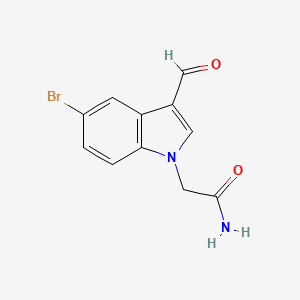
![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

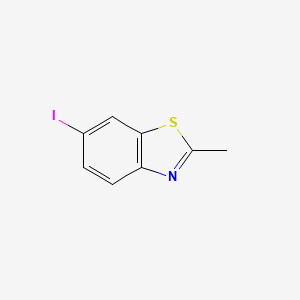

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)
![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
